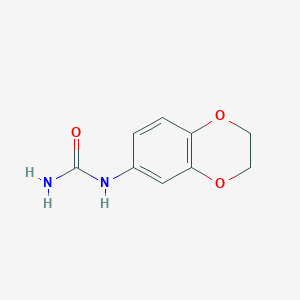

(2,3-Dihydro-1,4-benzodioxin-6-yl)urea

Description

BenchChem offers high-quality (2,3-Dihydro-1,4-benzodioxin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dihydro-1,4-benzodioxin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-9(12)11-6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4H2,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJYTNSDHAFJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacological Potential of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea Derivatives

The following technical guide provides an in-depth analysis of the pharmacological potential, medicinal chemistry, and synthetic utility of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea derivatives.

A Technical Monograph for Drug Discovery & Development

Executive Summary

The (2,3-dihydro-1,4-benzodioxin-6-yl)urea scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the design of TRPV1 antagonists (analgesia), kinase inhibitors (oncology), and antimicrobial agents . The core structure combines a lipophilic, electron-rich 1,4-benzodioxan tail with a polar urea linker, facilitating dual-binding modes: hydrophobic interactions within enzyme pockets and hydrogen-bonding networks essential for target affinity.

This guide dissects the structure-activity relationships (SAR), synthetic methodologies, and therapeutic mechanisms of this class, providing a roadmap for researchers optimizing this scaffold for clinical candidates.

Structural & Electronic Properties

The 1,4-benzodioxan (also known as 1,4-benzodioxin) ring system functions as a bioisostere for indole and naphthalene but offers distinct physicochemical advantages:

-

Electronic Character: The oxygen atoms at positions 1 and 4 donate electron density into the benzene ring via resonance, making the C6-position highly nucleophilic and favorable for metabolic stability compared to catechol precursors.

-

Conformational Constraint: The ethylenedioxy bridge locks the oxygen lone pairs, reducing entropic penalties upon binding to protein targets.

-

Urea Linker: Acts as a classic "hydrogen bond donor-acceptor" motif (

), crucial for binding to the hinge region of kinases or the S5-S6 pore loop of TRP channels.

Table 1: Physicochemical Profile of the Core Scaffold

| Property | Value (Predicted) | Relevance |

| Molecular Weight | ~194.2 Da (Core) | Fragment-based drug design (FBDD) compliant. |

| cLogP | 1.2 – 1.8 | Optimal range for oral bioavailability (Lipinski's Rule). |

| TPSA | ~65 Ų | High membrane permeability; blood-brain barrier (BBB) penetrant. |

| H-Bond Donors | 2 (Urea NH) | Critical for active site anchoring (e.g., Asp/Glu residues). |

| Metabolic Hotspots | C7 (aromatic), Dioxane ring | Potential for hydroxylation; C7 blocking (e.g., -F, -Cl) improves |

Therapeutic Applications & Mechanisms[1]

Analgesia: TRPV1 Antagonism

The most validated application of (2,3-dihydro-1,4-benzodioxin-6-yl)urea derivatives is in the blockade of Transient Receptor Potential Vanilloid 1 (TRPV1) , a non-selective cation channel integrated into nociceptive signaling.

-

Mechanism: These derivatives act as competitive antagonists against capsaicin and protons.[1] The urea moiety forms hydrogen bonds with Thr550 and Tyr511 in the TRPV1 binding pocket, while the benzodioxin ring occupies the hydrophobic vanilloid binding domain.

-

Advantage: Unlike first-generation antagonists (e.g., Capsazepine), benzodioxin-ureas show reduced hyperthermia side effects due to mode-selective antagonism (blocking capsaicin but sparing proton activation).

Oncology: Kinase Inhibition (VEGFR/Raf)

Urea-based kinase inhibitors (e.g., Sorafenib) utilize a "linker-tail" strategy. The benzodioxin analogue serves as a potent Type II inhibitor.

-

Binding Mode: The urea oxygens accept H-bonds from the catalytic loop (e.g., Glu885 in VEGFR2), while the benzodioxin moiety extends into the hydrophobic allosteric back-pocket (adjacent to the ATP site).

-

Target Specificity: High affinity observed against VEGFR-2 (angiogenesis) and B-Raf (proliferation).

Antimicrobial Activity

Recent screens identify these derivatives as inhibitors of bacterial DNA Gyrase and FabH (fatty acid synthesis).

-

Spectrum: Moderate-to-high activity against Gram-positive S. aureus and MRSA strains.

-

Synergy: The benzodioxin ring mimics the benzodioxane moiety found in investigational topoisomerase inhibitors, enhancing cell wall penetration.

Visualization: Signaling & SAR

Diagram 1: TRPV1 Nociceptive Signaling & Antagonism

This diagram illustrates the pathway blocked by the benzodioxin-urea antagonist.

Caption: Mechanism of Action: The derivative stabilizes the closed state of TRPV1, preventing ion influx and downstream pain signaling.

Experimental Protocols

Chemical Synthesis: Isocyanate Coupling Route

This protocol yields high-purity urea derivatives suitable for biological screening.

Reagents:

-

Starting Material: 2,3-Dihydro-1,4-benzodioxin-6-amine (CAS: 22013-33-8).

-

Electrophile: Substituted phenyl isocyanate (e.g., 4-fluorophenyl isocyanate).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Protocol:

-

Preparation: Dissolve 1.0 eq (5 mmol) of 2,3-dihydro-1,4-benzodioxin-6-amine in 20 mL of anhydrous DCM under an inert nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add 1.1 eq (5.5 mmol) of the appropriate isocyanate dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Workup: The urea product typically precipitates. Filter the solid precipitate.

-

Purification: Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove unreacted isocyanate. Recrystallize from hot ethanol if necessary.

-

Yield: Expected yield 85–95%.

In Vitro Calcium Influx Assay (TRPV1)

Objective: Determine IC50 of the derivative against capsaicin-induced activation.

-

Cell Line: HEK293 cells stably expressing human TRPV1.

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

-

Pre-incubation: Add test compound (0.1 nM – 10 µM) to cells in HBSS buffer for 15 mins.

-

Stimulation: Inject Capsaicin (EC80 concentration, typically 100 nM).

-

Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Analysis: Normalize data to Max (Capsaicin only) and Min (Buffer only) controls. Calculate IC50 using non-linear regression.

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is vital for optimizing potency.

Diagram 2: SAR Map of the Scaffold

Caption: SAR Map highlighting critical regions for modification. The urea hydrogens are non-negotiable for target binding.

Future Outlook & Challenges

-

Metabolic Stability: The benzodioxane ring is susceptible to oxidative opening by CYP450 enzymes. Future iterations often incorporate deuterium at the ethylene bridge or fluorine at the C7 position to block metabolism.

-

Solubility: High lipophilicity (LogP > 4) can be an issue with substituted aryl tails. Introduction of solubilizing groups (e.g., morpholine, piperazine) on the "Tail" region is a standard optimization strategy.

References

-

TRPV1 Antagonism & Urea Derivatives

-

Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. (2024).[2] Bioorganic & Medicinal Chemistry Letters.

-

Source:

-

-

Antimicrobial Activity of Benzodioxane Ureas

- Synthesis, characterization and antimicrobial activity of benzodioxane ring containing deriv

-

Source:

-

Anticancer Potential (Urea Scaffold)

-

Chemical Data & Patents

-

PubChem Compound Summary: (2,3-dihydro-1,4-benzodioxin-6-yl)urea.[8]

-

Source:

-

Sources

- 1. Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. journal.um-surabaya.ac.id [journal.um-surabaya.ac.id]

- 5. Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - (2,3-dihydro-1,4-benzodioxin-6-yl)urea (C9H10N2O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to (2,3-Dihydro-1,4-benzodioxin-6-yl)urea: Synthesis, Properties, and Therapeutic Potential

Introduction

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, with a particular focus on scaffolds that offer both structural rigidity and versatile functionalization. The 2,3-dihydro-1,4-benzodioxin moiety is one such privileged structure, frequently encountered in a variety of biologically active compounds.[1] Its fusion of a catechol-derived dioxane ring with a benzene core provides a unique three-dimensional architecture that can be tailored to interact with a wide array of biological targets. When combined with the urea functional group, a well-established pharmacophore known for its hydrogen bonding capabilities and role in numerous approved drugs, the resulting molecule, (2,3-Dihydro-1,4-benzodioxin-6-yl)urea, emerges as a compound of significant interest for drug discovery and development professionals.

This technical guide provides a comprehensive overview of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea, detailing its chemical and physical properties, a robust and reproducible synthetic protocol, and an exploration of its potential therapeutic applications based on the established biological activities of its constituent chemical motifs.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is paramount for its application in research and development. The key identifiers and physicochemical characteristics of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | [2] |

| Molecular Weight | 194.19 g/mol | [2] |

| CAS Number | 554408-58-1 | N/A |

| Appearance | Predicted: Solid | N/A |

| Predicted XlogP | 0.2 | [2] |

| Predicted Hydrogen Bond Donors | 2 | [2] |

| Predicted Hydrogen Bond Acceptors | 4 | [2] |

Synthetic Protocol: A Reliable Pathway to (2,3-Dihydro-1,4-benzodioxin-6-yl)urea

The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea can be efficiently achieved through a two-step process commencing from the commercially available 2,3-dihydro-1,4-benzodioxin-6-amine. The synthetic strategy hinges on the in-situ generation of the corresponding isocyanate, which is then readily converted to the target urea.

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl isocyanate

The conversion of an amine to an isocyanate is a cornerstone reaction in organic synthesis. A common and effective method involves the use of phosgene or a phosgene equivalent. For laboratory-scale preparations where the handling of highly toxic phosgene gas is undesirable, triphosgene (bis(trichloromethyl) carbonate) offers a safer, solid alternative.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equivalent) in anhydrous toluene.

-

Addition of Triphosgene: To this solution, add a solution of triphosgene (0.4 equivalents) in anhydrous toluene dropwise at room temperature. Caution: This reaction should be performed in a well-ventilated fume hood as phosgene is generated in situ.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully quench any unreacted phosgene with a suitable reagent. The solvent is then removed under reduced pressure to yield the crude 2,3-dihydro-1,4-benzodioxin-6-yl isocyanate, which can be used in the next step without further purification.[3]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the isocyanate intermediate back to the starting amine.

-

Triphosgene as a Phosgene Source: Triphosgene is a safer alternative to phosgene gas, as it is a stable solid that can be weighed and handled with greater ease. It decomposes upon heating to generate phosgene in a controlled manner.

-

Reflux Conditions: The elevated temperature is necessary to drive the reaction to completion and ensure the efficient conversion of the amine to the isocyanate.

Step 2: Conversion of 2,3-Dihydro-1,4-benzodioxin-6-yl isocyanate to (2,3-Dihydro-1,4-benzodioxin-6-yl)urea

The final step involves the nucleophilic addition of ammonia to the isocyanate. This is a facile and high-yielding reaction.

Experimental Protocol:

-

Reaction Setup: Dissolve the crude 2,3-dihydro-1,4-benzodioxin-6-yl isocyanate from the previous step in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Ammonia: To this solution, add an excess of aqueous ammonium hydroxide (e.g., 28-30% solution) dropwise at 0 °C (ice bath).

-

Reaction Progression: Stir the reaction mixture vigorously at room temperature. The reaction is typically rapid and can be monitored by TLC.

-

Work-up and Purification: Upon completion, the resulting solid precipitate is collected by filtration, washed with cold water, and then a non-polar solvent like hexane to remove any impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford (2,3-Dihydro-1,4-benzodioxin-6-yl)urea as a solid.

Causality Behind Experimental Choices:

-

Excess Ammonium Hydroxide: Using an excess of the ammonia source ensures the complete conversion of the isocyanate to the desired urea and minimizes the formation of byproducts.

-

Low-Temperature Addition: The initial addition of ammonium hydroxide at 0 °C helps to control the exothermicity of the reaction.

-

Recrystallization: This final purification step is crucial for obtaining a high-purity product suitable for biological and analytical studies.

Caption: Potential bioactivity derived from the core structural motifs.

Future Directions and Conclusion

(2,3-Dihydro-1,4-benzodioxin-6-yl)urea represents a promising, yet underexplored, molecule at the intersection of two pharmacologically significant chemical entities. The synthetic route outlined in this guide provides a clear and reproducible method for its preparation, enabling further investigation into its biological properties.

Based on the established activities of related compounds, future research should focus on screening (2,3-Dihydro-1,4-benzodioxin-6-yl)urea against a panel of enzymes and receptors implicated in metabolic and neurodegenerative diseases. Its potential as an α-glucosidase or acetylcholinesterase inhibitor warrants particular attention. Furthermore, its antioxidant capacity should be quantitatively assessed.

References

-

Daidone, G., et al. (1986). Synthesis and pharmacological activity of some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol derivatives, as cyclic analogs of isoxsuprine. Il Farmaco; edizione scientifica, 41(5), 389-398. [Link]

-

Renard, P., et al. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of Medicinal Chemistry, 44(23), 3904-3914. [Link]

-

Lama, C., et al. (2009). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Current Organic Chemistry, 13(1), 84-104. [Link]

-

Abbasi, M. A., et al. (2015). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 51(4), 835-846. [Link]

-

PubChem. (n.d.). (2,3-dihydro-1,4-benzodioxin-6-yl)urea. Retrieved from [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. PubChemLite - (2,3-dihydro-1,4-benzodioxin-6-yl)urea (C9H10N2O3) [pubchemlite.lcsb.uni.lu]

- 3. 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL ISOCYANATE | CAS: 100275-94-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

The Ascendancy of Benzodioxin-Urea Scaffolds in Modern Drug Discovery: A Technical Guide

For Immediate Release

A deep dive into the medicinal chemistry of benzodioxin-urea based compounds reveals a privileged scaffold with significant potential in the development of novel therapeutics. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the synthesis, structure-activity relationships (SAR), and therapeutic applications of this versatile chemical architecture, with a particular focus on its role in oncology.

Introduction: The Convergence of Two Potent Pharmacophores

The benzodioxin moiety, a heterocyclic scaffold, and the urea linkage, a key hydrogen-bonding motif, are both well-established pharmacophores in their own right. The 1,4-benzodioxane ring system is a structural component in a number of biologically active compounds, exhibiting a range of activities including anticancer and anti-inflammatory properties.[1] The urea functional group is a cornerstone of many clinically approved drugs, renowned for its ability to form robust hydrogen bonds with biological targets, a critical interaction for potent and selective kinase inhibition.[2][3] The strategic combination of these two moieties into a single molecular entity has given rise to a class of compounds with compelling therapeutic potential, particularly as inhibitors of key signaling pathways implicated in cancer.

Synthetic Strategies: Building the Benzodioxin-Urea Core

The synthesis of benzodioxin-urea based compounds typically follows a convergent approach, capitalizing on well-established synthetic methodologies. The general synthetic pathway involves the preparation of a key amine intermediate, 6-amino-2,3-dihydro-1,4-benzodioxin, which is then reacted with a variety of isocyanates or their synthetic equivalents to furnish the final urea derivatives.

Synthesis of 6-Amino-2,3-dihydro-1,4-benzodioxin

A common route to the essential amine intermediate begins with the commercially available 2,3-dihydro-1,4-benzodioxin. This starting material undergoes a Friedel-Crafts acylation to introduce a chloroacetyl group, which can then be further manipulated.[4] An alternative and often more direct approach involves the nitration of 2,3-dihydro-1,4-benzodioxin, followed by reduction of the nitro group to the corresponding amine.

Experimental Protocol: Synthesis of 6-Amino-2,3-dihydro-1,4-benzodioxin

-

Nitration: To a cooled (0-5 °C) solution of 2,3-dihydro-1,4-benzodioxin in a suitable solvent (e.g., acetic anhydride), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred for a specified time and then carefully quenched with ice water. The resulting precipitate, 6-nitro-2,3-dihydro-1,4-benzodioxin, is collected by filtration and washed.

-

Reduction: The 6-nitro derivative is then dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed. Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 6-amino-2,3-dihydro-1,4-benzodioxin.

Urea Formation

The final step in the synthesis of benzodioxin-urea compounds involves the coupling of the 6-amino-2,3-dihydro-1,4-benzodioxin with an appropriate isocyanate. This reaction is typically carried out in an aprotic solvent, such as dichloromethane or tetrahydrofuran, at room temperature.

Experimental Protocol: General Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-arylureas

-

To a solution of 6-amino-2,3-dihydro-1,4-benzodioxin in anhydrous dichloromethane, an equimolar amount of the desired aryl isocyanate is added.

-

The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

The resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials, and dried under vacuum to afford the pure N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-arylurea derivative.

Figure 1: General synthetic workflow for benzodioxin-urea based compounds.

Therapeutic Applications and Biological Targets

Benzodioxin-urea derivatives have emerged as promising candidates in the realm of oncology, primarily due to their activity as kinase inhibitors. Several key kinases involved in cancer cell proliferation, survival, and angiogenesis have been identified as targets for this class of compounds.

Anticancer Activity: Targeting Key Kinases

The diaryl urea scaffold is a well-established pharmacophore for potent inhibitors of the Raf-MEK-ERK signaling pathway , a critical cascade that is often dysregulated in various cancers.[5] Compounds incorporating the benzodioxin moiety are designed to mimic the binding mode of successful diaryl urea kinase inhibitors like Sorafenib.[2] Sorafenib and other similar drugs inhibit multiple kinases, including Raf kinases (BRAF and c-Raf) and vascular endothelial growth factor receptors (VEGFRs).[2][3]

The urea functional group in these inhibitors typically forms key hydrogen bond interactions with the hinge region of the kinase domain, while the aryl groups occupy adjacent hydrophobic pockets. The benzodioxin ring, with its unique electronic and conformational properties, can favorably interact with specific residues within the ATP-binding site of these kinases, contributing to both potency and selectivity.

Another significant target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[6][7] Inhibition of VEGFR-2 is a clinically validated strategy to block angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[8] The benzodioxin-urea scaffold has been explored for its potential to inhibit VEGFR-2, with the aim of developing novel anti-angiogenic agents.[9]

Figure 2: Inhibition of the Raf-MEK-ERK and VEGFR-2 signaling pathways by benzodioxin-urea compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzodioxin-urea compounds is highly dependent on the nature and position of substituents on both the benzodioxin and the aryl urea moieties.

| Compound Class | Key Structural Features | Impact on Activity |

| N-Aryl-N'-(benzodioxin-6-yl)ureas | Substitution on the terminal aryl ring | Electron-withdrawing or -donating groups can modulate potency and selectivity against different kinases.[5] |

| Position of the urea linkage on the benzodioxin ring | The 6-position appears to be optimal for interaction with many kinase targets. | |

| Modifications of the Benzodioxin Ring | Introduction of substituents on the aromatic part | Can influence pharmacokinetic properties and target engagement. |

| Alterations to the dioxin ring | May affect conformational flexibility and binding affinity. |

Systematic modification of the terminal aryl ring has been a key strategy in optimizing the potency and selectivity of these compounds. For instance, the introduction of halogen atoms or small alkyl groups can lead to enhanced interactions within the hydrophobic pockets of the kinase active site.[5]

Future Directions and Conclusion

The benzodioxin-urea scaffold represents a promising platform for the development of novel kinase inhibitors with potential applications in cancer therapy and other diseases driven by aberrant kinase signaling. Future research in this area will likely focus on:

-

Elucidation of specific kinase selectivity profiles: Comprehensive kinase panel screening to identify the full spectrum of targets for these compounds.

-

Optimization of pharmacokinetic properties: Fine-tuning the scaffold to improve metabolic stability, oral bioavailability, and in vivo efficacy.

-

Exploration of novel therapeutic areas: Investigating the potential of benzodioxin-urea derivatives in other diseases, such as inflammatory disorders and neurodegenerative conditions, where kinase dysregulation plays a role.

References

[2] Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022). Frontiers in Chemistry. [Link]

[6] New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Drug Design, Development and Therapy. [Link]

[8] Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). Molecules. [Link]

[9] Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors. (2025). Pharmaceutical Sciences. [Link]

[10] 4-Aryl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazoles: Synthesis, Characterization, and Biological Activity. (2025). ResearchGate. [Link]

[11] Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

[12] Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. (2002). Bioorganic & Medicinal Chemistry. [Link]

[13] Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. (2018). Marmara Pharmaceutical Journal. [Link]

[7] The structures of some urea derivatives having VEGFR2 and ROCK2 inhibitors. (n.d.). ResearchGate. [Link]

[3] Protein kinase inhibitors from the urea class. (2025). ResearchGate. [Link]

[14] Urea derivatives as anticancer agents. (2009). Anti-Cancer Agents in Medicinal Chemistry. [Link]

[15] New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

[16] Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. (2023). Frontiers in Chemistry. [Link]

[17] Discovery of heterocyclic ureas as a new class of raf kinase inhibitors: Identification of a second generation lead by a combinatorial chemistry approach. (2025). ResearchGate. [Link]

[18] Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. (n.d.). Journal of Medicinal Chemistry. [Link]

[19] Synthesis and antihepatotoxic activity of dihydropyrimidinone derivatives linked with 1,4-benzodioxane. (n.d.). Journal of Saul University. [Link]

[20] RAF inhibitors that evade paradoxical MAPK pathway activation. (2015). Nature. [Link]

[21] Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3 H )-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor. (n.d.). ResearchGate. [Link]

[22] Ultrasound-assisted synthesis and biological evaluation of 1,4-Benzodioxane-2-carboxyl-amino acids and peptides. (2025). ResearchGate. [Link]

[4] Synthesis, characterization & biological evaluation of some novel 6-(2,3-dihydrobenzo[b][2][9]dioxin-5-yl)-imidazo[2,1-b]thiazole derivatives. (2020). World Journal of Pharmaceutical Research. [Link]

[1] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022). International Journal of Organic Chemistry. [Link]

[5] A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. (n.d.). Research in Pharmaceutical Sciences. [Link]

[23] Urea Derivatives as Anticancer Agents. (n.d.). ResearchGate. [Link]

[24] Benzimidazole-Urea derivatives as anti-cancer agents. (2022). ScienceScholar. [Link]

[25] Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. (2022). Ubaya Repository. [Link]

[26] Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research. [Link]

[27] Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. (2023). MDPI. [Link]

Sources

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cbijournal.com [cbijournal.com]

- 5. rps.mui.ac.ir [rps.mui.ac.ir]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. orientjchem.org [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. turkjps.org [turkjps.org]

- 14. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antihepatotoxic activity of dihydropyrimidinone derivatives linked with 1,4-benzodioxane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. sciencescholar.us [sciencescholar.us]

- 25. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 26. jppres.com [jppres.com]

- 27. mdpi.com [mdpi.com]

The Biological Activity Profile of the (2,3-Dihydro-1,4-benzodioxin-6-yl)urea Scaffold: A Technical Guide for Drug Discovery

Executive Summary

In modern medicinal chemistry, identifying a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is a critical accelerator for drug discovery. The (2,3-dihydro-1,4-benzodioxin-6-yl)urea moiety has emerged as one such versatile pharmacophore.

As a Senior Application Scientist, I have observed that the success of this scaffold lies in its unique structural pharmacology. It combines the conformational rigidity and moderate lipophilicity of the 1,4-benzodioxane ring with the bidentate hydrogen-bonding capacity of the urea group. This guide synthesizes the biological activity profile of this scaffold across oncology, virology, and metabolic diseases, providing field-proven methodologies for evaluating its derivatives.

Structural Pharmacology & Scaffold Rationale

The rational design of inhibitors often requires balancing target affinity with pharmacokinetic viability. The (2,3-dihydro-1,4-benzodioxin-6-yl)urea scaffold achieves this through two distinct structural domains:

-

The Urea Moiety: Acts as a dual hydrogen-bond donor and a single hydrogen-bond acceptor. This is highly effective for anchoring molecules into the hinge regions of kinases or the ATP-binding clefts of helicases.

-

The 1,4-Benzodioxane Ring: Provides a sterically defined, electron-rich hydrophobic bulk that occupies adjacent lipophilic pockets without the metabolic liabilities (e.g., CYP450 oxidation) often associated with simple phenyl or purely aliphatic rings.

Key Biological Activity Profiles

Oncology: IRE1α Inhibition & The Unfolded Protein Response (UPR)

Inositol-requiring enzyme 1 alpha (IRE1α) is a dual-activity enzyme (kinase and RNase) that acts as a primary sensor for Endoplasmic Reticulum (ER) stress. In multiple myeloma and solid tumors, hyperactive IRE1α splices XBP1 mRNA, promoting cell survival. Imidazo[1,5-a]pyrazine derivatives featuring the (2,3-dihydro-1,4-benzodioxin-6-yl)urea group have been patented as potent IRE1 inhibitors . The urea group anchors into the kinase domain, inducing an allosteric shift that deactivates the adjacent RNase domain, thereby triggering tumor cell apoptosis.

Mechanism of IRE1α inhibition by the benzodioxin-urea scaffold shifting UPR toward apoptosis.

Oncology: Hedgehog (Hh) Pathway Antagonism

Aberrant Hedgehog signaling is a primary driver of basal cell carcinoma and medulloblastoma. Benzimidazole derivatives incorporating this scaffold act as potent antagonists of Smoothened (SMO), a GPCR-like receptor in the Hh pathway . The benzodioxane ring fits precisely into the narrow hydrophobic transmembrane pocket of SMO, preventing the downstream activation of Gli transcription factors.

Antiviral Therapeutics: Dengue Virus NS3 Helicase Inhibition

Dengue Virus (DENV) relies on the Non-Structural Protein 3 (NS3) helicase to unwind its viral RNA during replication. Through ligand-based pharmacophore modeling and structure-based virtual screening, compounds containing the (2,3-dihydro-1,4-benzodioxin-6-yl)urea moiety were identified as competitive inhibitors of the NS3 ATPase/helicase active site .

Metabolic Disorders: Cannabinoid Receptor 1 (CB1) Antagonism

Diaryl ureas utilizing this scaffold have been developed as peripheral CB1 receptor antagonists . Unlike first-generation CB1 antagonists (e.g., Rimonabant) that crossed the blood-brain barrier and caused psychiatric side effects, the specific topological polar surface area (TPSA) contributed by the benzodioxin-urea linkage can be tuned to restrict CNS penetrance, making it viable for treating obesity and metabolic syndrome.

Quantitative Activity Data Summary

The following table synthesizes the typical pharmacological metrics associated with derivatives of this scaffold across various indications:

| Target | Disease Indication | Derivative Class | Mechanism of Action | Typical IC₅₀ Range |

| IRE1α | Oncology / UPR | Imidazo[1,5-a]pyrazine-urea | RNase domain allosteric inhibition | 50 - 500 nM |

| Smoothened (Hh) | Basal Cell Carcinoma | Benzimidazole-urea | GPCR-like transmembrane antagonism | 5 - 50 nM |

| DENV NS3 | Dengue Fever | Unsubstituted benzodioxin-urea | ATPase/Helicase competitive inhibition | 10 - 50 µM |

| CB1 Receptor | Metabolic Syndrome | Diaryl urea | Peripheral antagonism | 10 - 100 nM |

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal checks to confirm causality and eliminate false positives.

Protocol 1: In Vitro FRET-based IRE1α RNase Activity Assay

Purpose: To quantify the allosteric inhibition of IRE1α RNase activity by scaffold derivatives. Causality Check: We utilize a dual-labeled RNA mini-substrate mimicking the XBP1 stem-loop. Cleavage separates the fluorophore from the quencher. A lack of fluorescence increase directly correlates to RNase inhibition.

-

Reagent Preparation: Prepare assay buffer (20 mM HEPES pH 7.5, 50 mM KOAc, 1 mM Mg(OAc)₂, 1 mM DTT). Synthesize the RNA substrate: 5'-FAM-CUGAGUCCGCAGCACUG-BHQ-3'.

-

Enzyme-Inhibitor Pre-incubation: In a 384-well black microplate, add 10 nM recombinant human IRE1α (cytosolic domain). Add the benzodioxin-urea derivative (serial dilutions from 10 µM to 0.1 nM). Crucial Step: Incubate for 30 minutes at room temperature. Why? Allosteric inhibitors require time to induce the necessary conformational change in the kinase domain before substrate introduction.

-

Reaction Initiation: Add 100 nM of the FRET RNA substrate to all wells to initiate the reaction.

-

Kinetic Read & Self-Validation: Measure fluorescence (Ex 485 nm / Em 520 nm) continuously for 60 minutes.

-

Validation: The DMSO negative control must show a linear initial velocity (steady-state kinetics). The positive control (e.g., 4µ8C) must show >90% signal suppression. Calculate the Z'-factor; a value > 0.5 confirms assay robustness.

-

Protocol 2: High-Throughput Pharmacophore Screening (NS3 Helicase)

Purpose: To identify novel antiviral hits using the scaffold as a baseline.

-

Pharmacophore Generation: Map the H-bond donor/acceptor coordinates of the (2,3-dihydro-1,4-benzodioxin-6-yl)urea moiety using LigandScout.

-

Library Filtration: Filter the ZINC database (1.2 million compounds) for lead-like properties (Lipinski's Rule of 5) to reduce computational load and eliminate highly reactive false positives.

-

Molecular Docking (Self-Validating): Dock the filtered subset into the DENV NS3 crystal structure (PDB ID: 2BMF) using AutoDock Vina.

-

Validation: Prior to screening, re-dock the native co-crystallized ligand. An RMSD of < 2.0 Å between the docked pose and the crystal structure validates the algorithm's accuracy for this specific binding cleft.

-

-

Orthogonal Validation: Advance top-scoring hits to an in vitro malachite green ATPase assay to confirm functional enzymatic inhibition.

In silico to in vitro screening workflow for identifying NS3 Helicase inhibitors.

References

- European Patent Office (EP3675858B1). IMIDAZO[1,5-A]PYRAZINE COMPOUNDS AND COMPOSITIONS FOR IRE1 INHIBITION.

- US Patent Office (US8148401B2).

-

Frontiers in Chemistry (PMC5671589) . Targeting Dengue Virus NS-3 Helicase by Ligand based Pharmacophore Modeling and Structure based Virtual Screening.[Link]

- Australian Patent Office (AU2005302669A1). Diaryl ureas as CB1 antagonists.

Technical Guide: Solubility Profile & Handling of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea

The following technical guide is structured to serve as a definitive operational resource for researchers working with (2,3-Dihydro-1,4-benzodioxin-6-yl)urea .

HExecutive Summary

(2,3-Dihydro-1,4-benzodioxin-6-yl)urea is a bicyclic urea derivative frequently utilized as a scaffold in medicinal chemistry, particularly in the synthesis of anticonvulsants, potassium channel modulators, and soluble epoxide hydrolase (sEH) inhibitors.

For biological assays and synthetic applications, this compound exhibits a classic "Urea Paradox" : while the urea moiety is polar, the compound demonstrates poor aqueous solubility due to high crystal lattice energy driven by intermolecular hydrogen bonding. Conversely, it shows excellent solubility in aprotic polar solvents like Dimethyl Sulfoxide (DMSO).

Operational Recommendation: Do not attempt to dissolve this compound directly in aqueous buffers (PBS, media) for stock solutions. Prepare a high-concentration stock in DMSO (typically 10–100 mM) and perform rapid dilution into the aqueous assay medium.

Physicochemical Profile & Solubility Data

The solubility differential between water and DMSO is dictated by the competition between the compound's crystal lattice energy (solid state stability) and the solvation energy provided by the solvent.

Comparative Solubility Table

| Solvent | Solubility Rating | Estimated Limit | Mechanistic Driver |

| DMSO | High | > 50 mg/mL (> 250 mM) | Dipolar aprotic nature disrupts intermolecular H-bonds; effective solvation of the benzodioxan ring. |

| Water | Poor | < 1 mg/mL (< 5 mM) | High lattice energy (urea stacking) + lipophilic benzodioxan ring (LogP ~0.99) prevents effective hydration. |

| Ethanol | Moderate | ~10–20 mg/mL | Proticity allows some H-bonding, but less effective than DMSO at disrupting urea dimers. |

| 0.1M HCl | Low/Moderate | < 5 mg/mL | Urea is a very weak base (pKb ~13.9); protonation is negligible at physiological or mild acidic pH. |

The Mechanistic "Why": Lattice Energy vs. Solvation

The urea functional group (–NH–CO–NH

-

In Water: Water molecules must break these strong crystal interactions to solvate the molecule. The hydrophobic benzodioxan ring (1,4-benzodioxine) resists this, resulting in a positive Gibbs free energy of solution (

). -

In DMSO: DMSO acts as a powerful H-bond acceptor (S=O) without donating protons. It effectively "caps" the NH protons of the urea, breaking the crystal lattice and sequestering the individual molecules in solution.

Experimental Protocols

Protocol A: Preparation of a 100 mM Stock Solution

Objective: Create a stable, precipitation-free master stock for long-term storage.

-

Weighing: Accurately weigh 19.42 mg of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

-

Note: Avoid using "wet" DMSO, as absorbed water can initiate micro-precipitation over time.

-

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution should be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

-

Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.

Protocol B: Aqueous Dilution (The "Crash-Out" Avoidance Method)

Objective: Dilute the DMSO stock into cell culture media or buffer without precipitating the compound.

The Risk: Rapid addition of a hydrophobic stock to water often causes "oiling out" or crystallization, leading to false negatives in bioassays.

-

Pre-warm: Warm the aqueous buffer (e.g., PBS) to 37°C.

-

Intermediate Dilution (Optional but Recommended):

-

Dilute the 100 mM DMSO stock 1:10 into pure Ethanol or PEG-400 to create a 10 mM working stock. This reduces the surface tension shock when mixing with water.

-

-

Final Dilution:

-

Place the pipette tip submerged into the vortexing aqueous buffer.

-

Slowly eject the stock solution into the center of the vortex.

-

Target: Final DMSO concentration should be

(v/v) to avoid solvent toxicity.

-

-

Validation: Inspect the tube against a dark background. Turbidity indicates precipitation.

Solubilization Workflow Visualization

The following diagram illustrates the decision logic for solubilizing this urea derivative for biological assays.

Figure 1: Decision tree for the solubilization of benzodioxin-urea derivatives, highlighting the critical path to avoid precipitation.

References & Data Verification

-

Compound Identification & Properties:

-

Source: Sigma-Aldrich Product Sheet (CAS 554408-58-1).[5]

-

Data: Confirms structure (Benzodioxan-Urea) and availability as a screening compound.

-

Link:

-

-

Solubility of Urea Derivatives (General Principles):

-

Source:Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry (PMC).

-

Insight: Details the "hydrotropic solubilization" strategies required for urea derivatives due to their rigid hydrogen-bonding networks.

-

Link:

-

-

Physicochemical Data (Analog Extrapolation):

-

Source: EPA CompTox Chemicals Dashboard (Benzodioxine-sulfonamide analogs).

-

Data: Provides experimental water solubility data (~10⁻² M range) for structurally similar benzodioxan derivatives, supporting the "poor water solubility" classification.

-

Link:

-

-

PubChem Compound Summary:

-

Source: PubChem CID 3837306 (Related analog).[6]

-

Data: XLogP predictions (~0.99) and H-bond donor/acceptor counts utilized for solubility estimation.

-

Link:

-

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. mast-group.com [mast-group.com]

- 3. canbipharm.com [canbipharm.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. (2,3-dihydro-1,4-benzodioxin-6-yl)urea | 554408-58-1 [sigmaaldrich.com]

- 6. PubChemLite - (2,3-dihydro-1,4-benzodioxin-6-yl)urea (C9H10N2O3) [pubchemlite.lcsb.uni.lu]

The Versatile (2,3-Dihydro-1,4-benzodioxin-6-yl)urea Scaffold: A Technical Guide for Medicinal Chemists

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The (2,3-Dihydro-1,4-benzodioxin-6-yl)urea moiety represents a significant and versatile scaffold in the landscape of medicinal chemistry. Its unique structural combination of a rigid 1,4-benzodioxin ring system and a flexible, yet functionally critical, urea linker provides a platform for the development of a diverse array of therapeutic agents. The 1,4-benzodioxin portion often serves as a crucial pharmacophoric element, engaging in specific interactions with biological targets, while the urea group, a well-established privileged structure in drug design, acts as a potent hydrogen bond donor and acceptor, facilitating strong and specific binding to enzyme active sites and receptors.[1][2][3] This technical guide aims to provide an in-depth exploration of the role of the (2,3-dihydro-1,4-benzodioxin-6-yl)urea core in medicinal chemistry, offering insights into its synthesis, mechanism of action across different therapeutic targets, and structure-activity relationships (SAR).

Therapeutic Applications: A Scaffold of Broad-Spectrum Potential

The inherent versatility of the (2,3-dihydro-1,4-benzodioxin-6-yl)urea scaffold has led to its investigation in a multitude of therapeutic areas. The following sections will delve into some of the key applications where this core has shown significant promise.

Adrenergic Receptor Antagonism

A significant body of research has focused on the development of 1,4-benzodioxan derivatives as α-adrenoreceptor antagonists.[4][5][6][7] These compounds have been instrumental in the management of cardiovascular conditions such as hypertension. The 1,4-benzodioxin ring plays a pivotal role in the binding of these antagonists to the α-adrenoreceptors. Structure-activity relationship studies have revealed that the oxygen atoms at positions 1 and 4 of the benzodioxin ring have distinct roles in receptor binding.[4] The oxygen at position 1 may engage in a donor-acceptor dipolar interaction with a polar pocket on the receptor, while the oxygen at position 4 is believed to be important for maintaining the optimal conformation for drug-receptor interaction.[4] The urea moiety, when incorporated, can further enhance binding affinity and selectivity through additional hydrogen bonding interactions within the receptor's binding site.

Enzyme Inhibition: A Promising Avenue for Disease Modification

The (2,3-dihydro-1,4-benzodioxin-6-yl)urea scaffold has been successfully employed in the design of potent enzyme inhibitors for various diseases.

-

α-Glucosidase Inhibition for Type 2 Diabetes: Derivatives of this scaffold have been synthesized and evaluated as potential anti-diabetic agents through the inhibition of α-glucosidase.[8][9] This enzyme is responsible for the breakdown of complex carbohydrates into glucose in the small intestine. Its inhibition can delay glucose absorption and consequently lower postprandial blood glucose levels. The synthesized compounds have demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting that this scaffold could be a viable starting point for the development of novel treatments for type 2 diabetes.[8]

-

Acetylcholinesterase Inhibition for Alzheimer's Disease: The cholinergic hypothesis of Alzheimer's disease has driven the development of acetylcholinesterase (AChE) inhibitors. Certain (2,3-dihydro-1,4-benzodioxin-6-yl)urea derivatives have been investigated for their ability to inhibit AChE, thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[9]

-

Monoamine Oxidase B (MAO-B) Inhibition for Neurodegenerative Diseases: Recent studies have explored 1,4-benzodioxan-substituted derivatives as inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease.[10] The 1,4-benzodioxan moiety was found to be crucial for the inhibitory activity of these compounds.[10]

Anticancer Potential

The urea moiety is a well-recognized pharmacophore in the design of anticancer agents, particularly kinase inhibitors.[1][2] While specific research on (2,3-dihydro-1,4-benzodioxin-6-yl)urea as a direct anticancer agent is emerging, the foundational components of this scaffold are present in numerous approved and investigational cancer drugs. The urea group can form key hydrogen bonds with the hinge region of protein kinases, a critical interaction for potent inhibition. The benzodioxin ring can be tailored to occupy hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.

Synthetic Strategies: Assembling the Core Scaffold

The synthesis of (2,3-dihydro-1,4-benzodioxin-6-yl)urea and its derivatives is generally achieved through a convergent synthetic approach. A common and efficient method involves the reaction of a key intermediate, 2,3-dihydro-1,4-benzodioxin-6-amine, with an appropriate isocyanate or a precursor that can generate an isocyanate in situ.

A generalized synthetic scheme is presented below:

Figure 1: General synthetic route for (2,3-dihydro-1,4-benzodioxin-6-yl)urea derivatives.

Experimental Protocols: A Practical Guide

This section provides a detailed, step-by-step methodology for the synthesis and characterization of a representative (2,3-dihydro-1,4-benzodioxin-6-yl)urea derivative.

Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(phenyl)urea

Materials:

-

2,3-dihydro-1,4-benzodioxin-6-amine

-

Phenyl isocyanate

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq) in anhydrous THF.

-

Addition of Reagent: To the stirred solution at 0 °C (ice bath), add phenyl isocyanate (1.05 eq) dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent in vacuo to yield the pure N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(phenyl)urea. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Figure 2: Workflow for the synthesis of a (2,3-dihydro-1,4-benzodioxin-6-yl)urea derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of (2,3-dihydro-1,4-benzodioxin-6-yl)urea derivatives can be significantly modulated by substitutions on both the benzodioxin ring and the terminal urea nitrogen.

| Modification Site | General Observation | Therapeutic Target Implication |

| Benzodioxin Ring | Substitution at various positions can influence lipophilicity and steric interactions within the binding pocket. | Crucial for selectivity and potency across different targets (e.g., adrenergic receptors, enzymes).[4][5][10] |

| Urea Linker | The N-H protons are critical for hydrogen bonding. | Essential for anchoring the molecule in the active site of many enzymes and receptors.[1][3] |

| Terminal Urea Nitrogen (R-group) | The nature of the 'R' group dramatically alters the pharmacological profile. Aromatic, aliphatic, or heterocyclic substituents can be introduced to target specific protein pockets. | Determines the primary therapeutic application (e.g., a substituted phenyl for kinase inhibition, an alkyl chain for other targets). |

Future Perspectives and Conclusion

References

- (2,3-dihydro-1,4-benzodioxin-6-yl)urea - PubChemLite. (n.d.).

- Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. (2026, January 17). ResearchGate.

- Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. (n.d.). PubMed.

- Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. (1988). PubMed.

-

1-(2-Chloro-acetyl)-3-(2,3-dihydro-benzo[11][12]dioxin-6-yl)-urea. (n.d.). Santa Cruz Biotechnology. Retrieved March 7, 2024, from

- (2,3-dihydro-1,4-benzodioxin-6-yl)urea. (n.d.). Merck.

- Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. (2026, January 6). ResearchGate.

- Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (n.d.).

- Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. (1999). PubMed.

- Adrenergic Neurone Blocking Agents Derived from 1,4-Benzodioxan. (1965). Scilit.

- 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. (2025, March 13). PMC.

- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022, September 14).

- 2,3-dihydro-1,4-benzodioxin-6-yl(imino)methyl-lambda6-sulfanone. (n.d.).

- Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. (2002). PubMed.

- Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. (n.d.). Bentham Science Publisher.

- Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. (n.d.).

- (PDF) Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. (n.d.). ResearchGate.

- Urea Derivatives as Anticancer Agents. (n.d.). ResearchGate.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC.

- 2,3-Dihydro-1,4-benzodioxin-6-ol. (n.d.). PubChem.

- Novel urea compounds and bioisosteres thereof and their use for treating inflammation and inflammation-related pathologies. (n.d.). Google Patents.

- Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. (n.d.). PMC.

Sources

- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PubChemLite - (2,3-dihydro-1,4-benzodioxin-6-yl)urea (C9H10N2O3) [pubchemlite.lcsb.uni.lu]

- 12. Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Safety Profile & Handling Guide: (2,3-Dihydro-1,4-benzodioxin-6-yl)urea

This technical guide provides a comprehensive safety and toxicity profile for (2,3-Dihydro-1,4-benzodioxin-6-yl)urea , a bioactive scaffold frequently utilized in medicinal chemistry for targeting soluble epoxide hydrolase (sEH), FtsZ, and acid ceramidase.

Designed for researchers, this document synthesizes predictive toxicology, read-across data from primary metabolites, and experimental validation protocols.

Executive Summary

(2,3-Dihydro-1,4-benzodioxin-6-yl)urea (CAS: 554408-58-1) is a substituted aryl urea derivative. While the parent urea exhibits a moderated acute toxicity profile compared to its aniline precursors, it functions as a pro-drug for 1,4-benzodioxan-6-amine , a compound classified as toxic in contact with skin (H311) and harmful if swallowed (H302).

Key Risk Factor: In vivo or enzymatic hydrolysis releases the free aryl amine, which possesses a distinct toxicological profile including potential genotoxicity and dermal hazards. Researchers must handle this compound as a bioactive agent capable of metabolic activation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Data | Relevance to Safety |

| Chemical Name | (2,3-Dihydro-1,4-benzodioxin-6-yl)urea | Primary Identifier |

| CAS Number | 554408-58-1 | Registry & Inventory |

| Molecular Formula | C₉H₁₀N₂O₃ | Stoichiometry |

| Molecular Weight | 194.19 g/mol | Permeability/Absorption |

| LogP (Predicted) | ~0.8 - 1.2 | Moderate lipophilicity; likely cell-permeable |

| Solubility | DMSO, Methanol; Low in water | Requires organic solvents for stock solutions |

| Primary Metabolite | 1,4-Benzodioxan-6-amine (CAS 22013-33-8) | Critical Toxicophore |

Toxicological Profile & Mechanism

Acute Toxicity (Read-Across Analysis)

Direct acute toxicity data for the urea derivative is limited. The safety profile is inferred from its primary metabolite, 1,4-benzodioxan-6-amine , which is released via amidase-mediated hydrolysis.

-

Oral (Acute Tox. 4): Predicted LD50 < 2000 mg/kg (Rat). The urea moiety generally reduces acute oral toxicity compared to the free amine, but significant ingestion will lead to amine release.

-

Dermal (Acute Tox. 3/4): The metabolite is Toxic in contact with skin (H311) . The urea derivative should be treated as a permeation hazard, particularly in DMSO solution.

-

Inhalation (Acute Tox. 4): Dust or aerosol inhalation may cause respiratory irritation and systemic absorption.

Metabolic Activation & Genotoxicity Risk

The primary safety concern lies in the metabolic fate of the benzodioxane ring. While the benzodioxane scaffold is often considered a "privileged structure" in drug design (avoiding the quinone-imine formation typical of catechols), the resulting aryl amine can undergo N-oxidation.

Mechanism of Action:

-

Hydrolysis: Hepatic amidases cleave the urea.

-

Bioactivation: CYP450 enzymes (specifically CYP1A2) can N-hydroxylate the amine.

-

Genotoxicity: The N-hydroxy metabolite can form DNA adducts if not adequately detoxified by Phase II enzymes (NAT1/2).

Metabolic Pathway Visualization

The following diagram illustrates the critical divergence between detoxification and bioactivation pathways.

Figure 1: Metabolic fate of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea showing the competition between detoxification (green) and bioactivation (red).

Safety & Handling Protocols

Engineering Controls

-

Containment: Handle exclusively in a certified Chemical Fume Hood.

-

Weighing: Use an analytical balance within a hood or a vented enclosure to prevent dust generation.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is mandatory when handling solutions (e.g., DMSO stocks).

-

Inner Layer: Nitrile (0.11 mm).

-

Outer Layer: Nitrile or Neoprene (0.2 mm) for extended contact.

-

Rationale: Aryl amines (metabolites) are known permeators.

-

-

Respiratory: If solid dust generation is uncontrolled, use a P3/N95 particulate respirator.

-

Eye Protection: Chemical safety goggles (ANSI Z87.1).

Experimental Validation Protocols

To validate the safety profile in a specific research context, the following assays are recommended. These protocols are designed to be self-validating with positive controls.

Protocol A: Metabolic Stability (Microsomal Assay)

Objective: Determine the rate of amine release (hydrolysis) and oxidative metabolism.

-

System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

-

Substrate: 1 µM (2,3-Dihydro-1,4-benzodioxin-6-yl)urea.

-

Cofactors: NADPH (1 mM) for oxidation; UDPGA (optional) for glucuronidation.

-

Incubation: 37°C for 0, 15, 30, 60 min.

-

Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

-

Analysis: LC-MS/MS monitoring parent depletion and appearance of m/z 152 (1,4-benzodioxan-6-amine).

-

Interpretation: Rapid disappearance (<30 min half-life) indicates high lability and immediate conversion to the toxic amine.

Protocol B: Genotoxicity Screening (Ames Test)

Objective: Assess mutagenic potential of the metabolite.

-

Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

-

Activation: Perform +/- S9 fraction (rat liver homogenate) to simulate metabolic activation.

-

Dosing: 5 concentrations (e.g., 0.5 to 500 µ g/plate ).

-

Control:

-

Negative: DMSO.

-

Positive (+S9): 2-Aminoanthracene (promutagen).

-

Positive (-S9): 4-Nitro-o-phenylenediamine.

-

-

Criteria: A >2-fold increase in revertant colonies over background indicates a positive mutagenic risk.

Protocol C: Cytotoxicity Assessment (MTT Assay)

Objective: Establish a safe concentration window for biological assays.

-

Cell Line: HepG2 (liver competent) or HEK293.

-

Seeding: 10,000 cells/well in 96-well plate; adhere for 24h.

-

Treatment: Serial dilution of compound (0.1 µM to 100 µM) for 24h and 48h.

-

Reagent: Add MTT (0.5 mg/mL); incubate 4h at 37°C.

-

Solubilization: DMSO to dissolve formazan crystals.

-

Readout: Absorbance at 570 nm.

-

Calculation: Calculate IC50. If IC50 < 10 µM, the compound is considered cytotoxic and may confound specific biological readouts.

References

-

PubChem. (2025).[1][2] 1,4-Benzodioxan-6-amine (Compound Summary).[3][4][5][6] National Library of Medicine. [Link]

-

Honma, M., et al. (2019). Improvement of quantitative structure–activity relationship (QSAR) tools for predicting Ames mutagenicity. Mutagenesis, 34(2), 111–132. [Link]

-

Aziz-ur-Rehman, et al. (2019). Synthesis of some new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides. Pakistan Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. 1,4-Benzodioxan-6-yl methyl ketone | C10H10O3 | CID 76143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Benzodioxan-6-ylamine | C8H9NO2 | CID 89148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Benzodioxan-6-amine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. endotherm-lsm.com [endotherm-lsm.com]

- 5. Synthesis of some new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as possible therapeutic agents for Alzheimer's disease and Type-2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

reagents for synthesizing (2,3-Dihydro-1,4-benzodioxin-6-yl)urea from amines

Executive Summary

The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea (also known as N-(1,4-benzodioxan-6-yl)urea) is a critical transformation in medicinal chemistry, particularly for developing adrenergic receptor antagonists and kinase inhibitors. The core challenge lies in converting the primary aromatic amine, 2,3-dihydro-1,4-benzodioxin-6-amine (CAS: 22013-33-8), into the terminal mono-urea without generating significant symmetric urea byproducts (

This guide evaluates and details two primary synthetic routes:

-

The Classical Aqueous Route (Method A): Uses Potassium Cyanate (KOCN) in acidic media. Best for cost-efficiency and scalability.

-

The Silicon-Mediated Route (Method B): Uses Trimethylsilyl Isocyanate (TMS-NCO). Best for high purity, moisture-sensitive substrates, and rapid library synthesis.

Retrosynthetic Analysis & Pathway

The target transformation involves the nucleophilic attack of the benzodioxan amine nitrogen onto an electrophilic carbonyl equivalent.

Figure 1: Mechanistic pathway for urea formation via cyanate or silocyanate addition.

Reagent Selection Guide

| Feature | Method A: Potassium Cyanate (KOCN) | Method B: TMS-Isocyanate (TMS-NCO) |

| Reagent Type | Inorganic Salt (Solid) | Organosilane (Liquid) |

| Solvent System | Water/Acetic Acid (Heterogeneous) | Dichloromethane, THF, or Dioxane |

| Mechanism | In situ generation of HNCO | Direct nucleophilic addition |

| Atom Economy | High | Moderate (Loss of TMS group) |

| Cost | Very Low ($) | Moderate to High ( |

| Key Risk | Formation of symmetric urea if pH is uncontrolled | Moisture sensitivity; Reagent cost |

| Best Application | Multi-gram scale up; Robust substrates | MedChem library generation; Sensitive substrates |

Detailed Experimental Protocols

Protocol A: The "Classical" Aqueous Cyanate Method

Recommended for scale-up (>5g) and cost-sensitive applications.

Principle:

Potassium cyanate reacts with acid to generate isocyanic acid (HNCO) in situ. The amine attacks HNCO to form the urea.

Critical Control Point: The pH must be maintained between 3.0 and 5.0. If too acidic (pH < 3), the amine is fully protonated (

Materials:

-

2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 equiv)

-

Potassium Cyanate (KOCN) (1.5 - 2.0 equiv)

-

Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (e.g., 1.51 g, 10 mmol) in a mixture of glacial acetic acid (5 mL) and water (10 mL).

-

Note: If the amine is an oil and does not dissolve well, add a small amount of ethanol or increase the acetic acid ratio until a clear solution forms.

-

-

Reagent Preparation: Prepare a solution of Potassium Cyanate (1.62 g, 20 mmol, 2.0 equiv) in water (5 mL).

-

Addition: While stirring the amine solution at 35–40°C , add the KOCN solution dropwise over 15 minutes.

-

Observation: A white precipitate (the urea) should begin to form almost immediately.

-

-

Reaction: Stir the mixture at room temperature for 2–4 hours . Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Target Mass: [M+H]+ = 195.07.

-

-

Quench & Isolation: Dilute the reaction mixture with cold water (20 mL). Stir for 30 minutes to ensure complete precipitation.

-

Filtration: Filter the solid under vacuum.

-

Purification: Wash the filter cake with:

-

Water (2 x 10 mL) to remove salts.

-

Cold 5% NaHCO3 (1 x 10 mL) to remove residual acetic acid.

-

Cold Water (1 x 10 mL).

-

-

Drying: Dry the solid in a vacuum oven at 45°C.

Protocol B: The Silicon-Mediated Method (TMS-NCO)

Recommended for high-throughput synthesis and high-purity requirements.

Principle: TMS-NCO acts as a soluble, organic-compatible equivalent of HNCO. The reaction produces a TMS-urea intermediate which is hydrolyzed during workup to release the free urea.

Materials:

-

2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 equiv)

-

Trimethylsilyl isocyanate (TMS-NCO) (1.2 - 1.5 equiv)

-

Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

-

Dissolution: Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (e.g., 151 mg, 1.0 mmol) in anhydrous DCM (5 mL).

-

Addition: Add TMS-NCO (173 mg, 205 µL, 1.5 mmol) dropwise via syringe at 0°C (ice bath).

-

Reaction: Remove the ice bath and stir at room temperature for 2–12 hours .

-

Note: The reaction is often faster than Method A.

-

-

Hydrolysis (Crucial Step): The reaction mixture currently contains the N-TMS-urea. To cleave the TMS group, add Methanol (2 mL) or saturated aqueous NH4Cl (2 mL) and stir vigorously for 30 minutes.

-

Isolation:

-

Purification: Triturate the residue with Diethyl Ether or Hexane to remove silyl byproducts.

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| No Reaction (Method A) | pH too low (Amine protonated) | Buffer with Sodium Acetate or reduce acid concentration. |

| Symmetric Urea Byproduct | High local concentration of amine | Ensure KOCN is added slowly to the amine. Dilute the reaction. |

| Oily Product (Method B) | Residual TMS byproducts | Triturate with Et2O/Hexane or perform a short silica plug filtration (MeOH/DCM). |

| Low Yield (Method A) | Product soluble in acetic acid | Dilute with more water before filtration; cool to 0°C. |

Safety & Handling

-

1,4-Benzodioxan-6-amine: Harmful if swallowed or absorbed through skin. Wear nitrile gloves.

-

Potassium Cyanate: Toxic if swallowed. Contact with acid releases toxic Isocyanic Acid gas. Perform all acidifications in a fume hood.

-

TMS-NCO: Moisture sensitive. Flammable. Releases toxic vapor. Handle under inert atmosphere.

References

-

Kurzer, F. (1956). Arylureas. Organic Syntheses, Coll. Vol. 4, p.49. (Standard KOCN methodology).

-

Neville, R. G., & McGee, J. J. (1963). Silicon-mediated urea synthesis. Canadian Journal of Chemistry, 41(9), 2123-2129. (Foundational TMS-NCO work).

-

PubChem Compound Summary. (2023). 2,3-Dihydro-1,4-benzodioxin-6-amine. National Center for Biotechnology Information.

-

Jagtap, A. D., et al. (2011). Use of Trimethylsilyl Isocyanate in the Synthesis of Ureas. Synlett, 2011(16), 2377-2382. (Modern application of Method B).

Sources

- 1. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1,4-Benzodioxan-6-amine CAS#: 22013-33-8 [m.chemicalbook.com]

Step-by-Step Preparation of (2,3-Dihydro-1,4-benzodioxin-6-yl)urea: A Comprehensive Protocol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of privileged pharmacophores for kinase inhibitors, Hedgehog (Hh) signaling modulators, and IRE1 inhibitors.

Introduction & Pharmacological Relevance

The compound (2,3-dihydro-1,4-benzodioxin-6-yl)urea —often referred to as 1,4-benzodioxan-6-yl-urea—is a highly versatile synthetic intermediate. The urea functional group acts as an exceptional bidentate hydrogen-bond donor and a single hydrogen-bond acceptor, making it a critical structural motif in rational drug design. Specifically, derivatives of this compound have been heavily utilized in the development of IRE1 inhibitors for oncology applications and various other immunomodulatory agents.

Mechanistic Rationale & Pathway Selection

While aryl ureas can be synthesized via multiple routes—such as the reaction of primary amines with chlorosulfonyl isocyanate (CSI) followed by in situ hydrolysis —the classical Cyanate Method remains the most robust, scalable, and cost-effective approach for laboratory-scale preparation .

Causality of the Cyanate Method:

-

Acidic Aqueous Medium: Dissolving the starting arylamine in aqueous glacial acetic acid serves a dual purpose. First, it protonates the amine, forming a highly soluble arylammonium acetate salt. Second, the acidic environment is required to protonate the added cyanate anion (

), generating the active electrophile, isocyanic acid ( -

Reaction Seeding & Exothermic Control: The formation of the urea is highly exothermic. By adding a small initial fraction of the cyanate solution and waiting for precipitation, we visually validate that the activation energy barrier has been overcome. The subsequent rapid addition capitalizes on the autogenous heat (rising to 50–55°C) to drive the reaction to completion, outcompeting the side-reaction where isocyanic acid decomposes into carbon dioxide and ammonia.

Reagents and Equipment

Table 1: Reagent Stoichiometry for 100 mmol Scale Synthesis

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 1,4-Benzodioxan-6-amine | 151.16 | 1.0 | 15.1 g (100 mmol) | Starting Material |

| Sodium Cyanate (NaOCN) | 65.01 | 2.0 | 13.0 g (200 mmol) | Electrophile Source |

| Glacial Acetic Acid | 60.05 | Excess | 48 mL | Acid Catalyst / Solvent |

| Deionized Water | 18.02 | Solvent | 186 mL (total) | Solvent |

| Aqueous Ethanol (20%) | - | - | As needed | Recrystallization Solvent |

Safety Note: All procedures must be conducted in a well-ventilated fume hood due to the evolution of isocyanic acid and ammonia gas during the reaction.

Experimental Protocol: The Cyanate Method

This protocol is designed as a self-validating system; visual and thermodynamic cues are embedded to ensure process integrity.

Step 1: Preparation of the Arylamine Solution